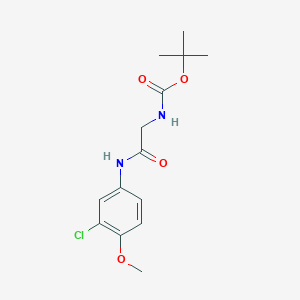
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a methoxyphenoxy acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxidoisothiazolidine ring: This can be achieved through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the methoxyphenoxy acetamide moiety: This step involves the reaction of a methoxyphenol derivative with chloroacetyl chloride, followed by amide formation with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, physical properties, and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-8-2-3-9-17(16)25-13-18(21)19-14-6-4-7-15(12-14)20-10-5-11-26(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVSVQHWYVCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2431344.png)
![2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2431348.png)
![2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one](/img/structure/B2431349.png)


![3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2431352.png)
![(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2431356.png)

![Ethyl 3-[({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2431360.png)
![rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B2431362.png)

